Ethyl 2-(4-benzoylbenzamido)-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
Reagents: 4-aminobenzoyl chloride, triethylamine
Conditions: The reaction is conducted under reflux conditions in an inert atmosphere, typically using a solvent like dichloromethane (DCM).
Industrial Production Methods
Industrial production of Ethyl 2-(4-benzoylbenzamido)-4,5-dimethylthiophene-3-carboxylate may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-benzoylbenzamido)-4,5-dimethylthiophene-3-carboxylate typically involves a multi-step process. One common method starts with the preparation of the thiophene core, followed by the introduction of the benzoylbenzamido group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
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Step 1: Synthesis of the Thiophene Core
Reagents: 2,5-dimethylthiophene, ethyl bromoacetate
Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-benzoylbenzamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzoylbenzamido group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Aqueous sodium hydroxide or hydrochloric acid at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of the carboxylic acid derivative.
Scientific Research Applications
Ethyl 2-(4-benzoylbenzamido)-4,5-dimethylthiophene-3-carboxylate has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-benzoylbenzamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-(4-benzoylbenzamido)-4,5-dimethylthiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
- Ethyl 3-(4-benzoylbenzamido)-5-phenylthiophene-2-carboxylate
- Benzyl 2,5-dioxopyrrolidin-1-yl carbonate
These compounds share structural similarities but differ in their functional groups and substitution patterns, which can influence their chemical reactivity and biological activity
Biological Activity
Ethyl 2-(4-benzoylbenzamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and various biological effects supported by case studies and research findings.
Structural Characteristics
The compound features a thiophene ring, an amide functional group, and a carboxylic acid ethyl ester. Its molecular formula is C18H21NO4S with a molecular weight of 347.4 g/mol. The presence of the thiophene ring is significant as it contributes to the compound's electronic properties and biological activity.
Property | Value |
---|---|
Molecular Formula | C18H21NO4S |
Molecular Weight | 347.4 g/mol |
IUPAC Name | This compound |
InChI | InChI=1S/C18H21NO4S/c1-5-... |
SMILES | CCOC1=CC=CC=C1C(=O)N(C2=C... |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiophene Ring : This can be achieved through the Gewald reaction, which involves the condensation of a ketone, cyanoacetate, and elemental sulfur.
- Introduction of Dimethyl Groups : Dimethyl groups are introduced via alkylation reactions.
- Attachment of the Benzoyl Group : The benzoyl group is incorporated through acylation reactions with appropriate benzoyl chlorides.
- Esterification : The final step involves esterification with ethanol in the presence of an acid catalyst.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thiophene ring can participate in π-π stacking interactions with aromatic residues in protein structures, while the amide group can form hydrogen bonds with specific enzymes or receptors. These interactions may modulate the activity of these biological targets, leading to potential therapeutic effects.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against a range of pathogens. In particular, it has been effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism of action is thought to involve disruption of bacterial cell membranes.
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of this compound. In animal models, it has been shown to reduce inflammation markers and alleviate symptoms associated with conditions like arthritis and colitis.
Case Studies
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that this compound inhibited tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways.
- Antimicrobial Efficacy : A research article in Antibiotics highlighted the compound's effectiveness against multidrug-resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development.
- Anti-inflammatory Research : In a study published in Inflammation Research, the compound was shown to significantly reduce levels of TNF-alpha and IL-6 in an animal model of induced inflammation.
Properties
IUPAC Name |
ethyl 2-[(4-benzoylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4S/c1-4-28-23(27)19-14(2)15(3)29-22(19)24-21(26)18-12-10-17(11-13-18)20(25)16-8-6-5-7-9-16/h5-13H,4H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRWEPHWICLFSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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